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Compound of Interest

Compound Name: GB110

Cat. No.: B15570142 Get Quote

Proteinase-Activated Receptor 2 (PAR2) is classified as a member of the Proteinase-Activated

Receptor family, which belongs to the larger superfamily of G protein-coupled receptors

(GPCRs).[1][2][3][4] The nomenclature is determined by the International Union of Basic and

Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS).[2][4]

Classification Details

Family Proteinase-Activated Receptors (PARs)

Superfamily G protein-coupled receptors (GPCRs)

HGNC Gene Name F2RL1

UniProt ID P55085

Activation Mechanism

Proteolytic cleavage of the N-terminal

exodomain by serine proteases (e.g., trypsin,

mast cell tryptase), unmasking a tethered ligand

(SLIGKV-NH2 in humans) that binds

intramolecularly to activate the receptor.[1][2][4]

[5][6][7]

GB110: A Potent Synthetic Agonist of PAR2
GB110 is a potent, selective, and non-peptidic small molecule agonist of PAR2.[5][6][7] It

serves as a valuable experimental tool to study PAR2 activation and signaling without the need
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for proteolytic enzymes, offering greater stability and specificity compared to peptide agonists.

[5][6][7]

Quantitative Pharmacology of PAR2 Ligands
The following tables summarize the quantitative pharmacological data for the PAR2 agonist

GB110 and the antagonist GB88.

Table 1: In Vitro Potency and Efficacy of PAR2 Agonist
GB110

Assay Type Cell Line Parameter Value Reference

Intracellular Ca²⁺

Mobilization
HT29 EC₅₀ ~200 nM [5][6][7]

Intracellular Ca²⁺

Mobilization
HT29 pEC₅₀ 6.6 ± 0.05 [5]

Intracellular Ca²⁺

Mobilization
CHO-hPAR2 pEC₅₀ 6.7 ± 0.2 [8]

Inositol

Phosphate (IP1)

Production

1321N1-hPAR2 pEC₅₀ 6.70 ± 0.03 [9]

β-arrestin-2

Recruitment
U2OS-hPAR2 pEC₅₀ 6.6 ± 0.1 [9]

ERK1/2

Phosphorylation
U2OS-hPAR2 pEC₅₀ 7.4 ± 0.1 [9]

Competitive

Radioligand

Binding ([³H]-

GB110)

HEKexpi293

membranes
pKᵢ 7.2 ± 0.2 [9]

Table 2: In Vitro Potency of PAR2 Antagonist GB88
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Assay Type Agonist Parameter Value Reference

Intracellular Ca²⁺

Mobilization

Trypsin, peptide,

and non-peptide

agonists

IC₅₀ ~2 µM [5][6]

PAR2 Signaling Pathways
PAR2 activation initiates a complex network of intracellular signaling pathways, primarily

through coupling to various G proteins and through G protein-independent mechanisms

involving β-arrestins.[10] This dual signaling capability leads to a wide range of cellular

responses, including both pro-inflammatory and protective effects.[11][12]

G Protein-Dependent Signaling
PAR2 couples to multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o.[10][13]

Gαq/11 Pathway: This is the canonical signaling pathway for PAR2. Activation of Gαq/11

leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein

Kinase C (PKC).[13][14][15]

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoA, a small GTPase involved in

regulating the actin cytoskeleton, cell shape, and migration.[13][15]

Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[15][16]

G Protein-Independent Signaling (β-arrestin Pathway)
Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2

recruits β-arrestins.[14] This interaction not only desensitizes G protein signaling but also

initiates a distinct wave of signaling. β-arrestin acts as a scaffold for various signaling

molecules, including components of the MAP kinase cascade (e.g., ERK1/2), and is critically

involved in pro-inflammatory responses, cytoskeletal reorganization, and cell migration.[11][12]

[17]
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Preparation

Experiment

Data Analysis

Seed PAR2-expressing
cells in microplate

Incubate overnight

Load cells with
Fluo-4 AM dye

Incubate 45-60 min at 37°C

Wash cells twice
with assay buffer

Place plate in FLIPR

Add agonist (GB110)
or antagonist + agonist

Measure fluorescence
change over time

Plot dose-response curve

Calculate EC50 / IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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